D-ribulose 1-phosphate is a phosphorylated sugar that plays a crucial role in various biochemical pathways, particularly in photosynthesis and nucleotide metabolism. It is classified as a pentose sugar and is involved in the synthesis of ribulose 1,5-bisphosphate, a key molecule in the Calvin cycle of photosynthesis.
D-ribulose 1-phosphate is derived from D-ribose and is an important intermediate in the metabolism of nucleotides. It can be synthesized enzymatically or through chemical methods.
D-ribulose 1-phosphate can be synthesized through various methods, including enzymatic and chemical approaches. The enzymatic synthesis often involves the use of specific kinases that phosphorylate ribulose or ribose derivatives.
D-ribulose 1-phosphate participates in several biochemical reactions, including:
The conversion involves the incorporation of carbon dioxide into D-ribulose 1-phosphate, leading to the formation of two molecules of 3-phosphoglycerate.
The mechanism by which D-ribulose 1-phosphate acts in metabolic pathways generally involves its role as a substrate for various enzymes. In the Calvin cycle, it serves as a key intermediate that undergoes carboxylation reactions.
The activity of enzymes such as ribulose bisphosphate carboxylase/oxygenase is critical for the proper functioning of photosynthetic organisms, where D-ribulose 1-phosphate plays an integral role .
D-ribulose 1-phosphate is primarily used in research related to:
D-ribulose 1-phosphate(2-) (Ru1P) is enzymatically generated primarily through the non-oxidative phase of the pentose phosphate pathway (PPP), a critical metabolic route for NADPH production and pentose sugar synthesis. This dianionic species (C₅H₉O₈P²⁻) represents the predominant physiological form at pH 7.3, arising from the deprotonation of both phosphate hydroxyl groups in α-D-ribulose 1-phosphate [2] [5]. Its biosynthesis begins with the oxidative decarboxylation of 6-phosphogluconate, catalyzed by 6-phosphogluconate dehydrogenase (6PGDH), which produces D-ribulose 5-phosphate (Ru5P) and CO₂ while reducing NADP⁺ to NADPH. Ru5P is subsequently converted to Ru1P through phosphoribosyl isomerization or epimerization reactions [3] [6].
Isotopic tracer studies using ¹³C-labeled glucose have provided definitive evidence for Ru1P's metabolic origin. In Saccharomyces cerevisiae and other fungi, feeding experiments with [1-¹³C]glucose revealed label incorporation into Ru1P-derived fragments, confirming its generation via the PPP's non-oxidative branch. These studies demonstrated that:
Table 1: Isotopic Labeling Patterns in Ru1P Precursors from ¹³C-Glucose Feeding Studies
Tracer Substrate | Key Enzymes Involved | Observed ¹³C-Position in Ru1P | Metabolic Significance |
---|---|---|---|
[1-¹³C]Glucose | 6PGDH, RPI, RPE | C-1 labeled | Confirms oxidative PPP origin |
[1,2-¹³C]Glucose | Transketolase | C-1 and C-2 labeled | Demonstroses non-oxidative PPP carbon shuffling |
[U-¹³C₆]Glucose | Transaldolase | Uniform labeling | Validates reversible reactions in NOPPP |
[3-¹³C]Glucose | Phosphohexose isomerase | Scrambled labeling | Indicates bidirectional flux with glycolysis |
Strikingly, research in Ralstonia solanacearum demonstrated that organisms lacking phosphofructokinase (glycolysis) and phosphogluconate dehydrogenase (oxidative PPP) rely entirely on the Entner-Doudoroff pathway and non-oxidative PPP for glucose oxidation. GC-MS analysis of ribose mass ions (m/z 160) from ¹³C-glucose feeding confirmed Ru1P's role in central carbon metabolism under these conditions [9].
Beyond de novo synthesis, Ru1P serves as a critical intermediate in nucleoside salvage pathways, enabling the recycling of preformed nucleosides without de novo nucleotide synthesis. Purine nucleoside phosphorylase (PNPase, EC 2.4.2.1) catalyzes the reversible phosphorolysis of nucleosides (e.g., inosine or guanosine) into their respective nucleobases and α-D-ribose 1-phosphate (R1P). R1P is then converted to Ru1P through ribose-phosphate isomerase activity (EC 5.3.1.6) [7] [10].
The phosphorolytic cleavage mechanism exhibits distinct biochemical features:
Organisms lacking dedicated nucleoside kinases (e.g., some bacteria and parasites) depend critically on this phosphorolytic route. The salvage efficiency is amplified by the coupling of PNPase with other enzymes:
Table 2: Enzymes Catalyzing Ribose Phosphate Interconversions in Salvage Pathways
Enzyme | EC Number | Reaction Catalyzed | Cofactors/Regulators |
---|---|---|---|
Purine nucleoside phosphorylase | 2.4.2.1 | Inosine + Pi ⇌ Hypoxanthine + R1P | Phosphate-dependent |
Pyrimidine nucleoside phosphorylase | 2.4.2.2 | Uridine + Pi ⇌ Uracil + R1P | Allosteric activation by GTP |
Ribose-phosphate isomerase | 5.3.1.6 | R1P ⇌ Ru1P | Mg²⁺ dependent |
Phosphopentomutase | 5.4.2.7 | d-Ribose 1-phosphate ⇌ d-Ribose 5-phosphate | Glucose 1,6-bisphosphate |
The metabolic versatility of Ru1P stems from its rapid interconversion with structurally related pentose phosphates, enabling carbon flux distribution between nucleotide synthesis, glycolysis, and aromatic amino acid production. Three key equilibria govern these dynamics:
Ru1P ⇌ Ribose 1-phosphate (R1P):Catalyzed by ribose-5-phosphate isomerase (RPI, EC 5.3.1.6), this reversible isomerization establishes a near-equilibrium ratio favoring Ru1P (~4:1 at physiological pH). The reaction proceeds through an enediolate intermediate, with enzymatic stabilization of the transition state. This interconversion links nucleotide salvage (which produces R1P) with the central PPP (which consumes Ru1P) [2] [6].
Ru1P ⇌ Xylulose 1-phosphate (Xu1P):Mediated by ribulose-phosphate 3-epimerase (RPE, EC 5.1.3.1), this C3 epimerization enables carbon exchange between different pentose isomers. Xu1P serves as a precursor for xylulose 5-phosphate (Xu5P) entry into glycolysis via phosphopentomutase. In vivo kinetic studies using ¹³C-NMR reveal rapid label scrambling between Ru1P and Xu1P carbon positions within seconds [6].
R1P ⇌ Ribose 5-phosphate (R5P):Though not directly involving Ru1P, this phosphopentomutase (EC 5.4.2.7)-catalyzed reaction completes the metabolic channeling of salvaged ribose toward de novo nucleotide synthesis. R5P is the universal precursor for phosphoribosyl pyrophosphate (PRPP) synthesis [7] [10].
The interconversion network exhibits three critical regulatory properties:
Metabolomic analyses in Saccharomyces cerevisiae reveal that Ru1P concentrations fluctuate dramatically during oxidative stress, increasing 8-fold within 5 minutes of H₂O₂ exposure. This response supports NADPH generation via increased PPP flux—a testament to Ru1P's role in metabolic adaptation [3] [5].
Table 3: Pentose Phosphate Interconversion Equilibria and Kinetics
Reaction | Equilibrium Constant (Kₑq) | ΔG°' (kJ/mol) | Primary Metabolic Role |
---|---|---|---|
R1P ⇌ Ru1P | 3.8–4.2 | -0.8 | Nucleoside salvage → PPP entry |
Ru1P ⇌ Xu1P | ~1.0 | ~0 | Pentose pool equilibration |
R1P ⇌ R5P | 17.3 | -7.1 | Ribose activation for nucleotide synthesis |
Ru1P + Xu5P ⇌ Sedoheptulose 7-P + G3P | 0.83 | +1.2 | Carbon chain extension (C₅ + C₅ → C₇ + C₃) |
All values at pH 7.5, 25°C; G3P = glyceraldehyde-3-phosphate
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